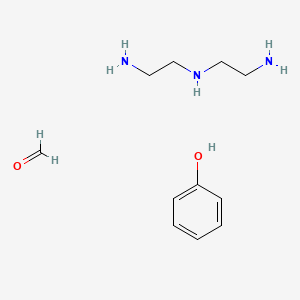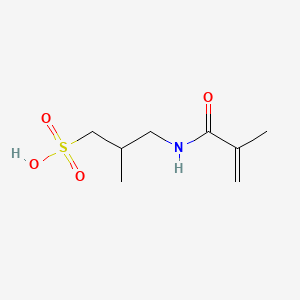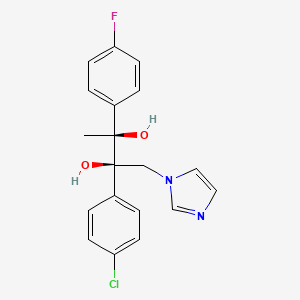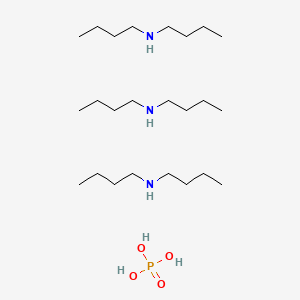
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is a complex compound that combines the properties of three distinct chemical entities: N’-(2-aminoethyl)ethane-1,2-diamine, formaldehyde, and phenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N’-(2-aminoethyl)ethane-1,2-diamine involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and auxiliary agent. The reaction is carried out in an organic solvent with ion exchange resin and iminodiacetonitrile stabilizer at temperatures ranging from 50 to 150°C and reaction pressures of 5 to 25 MPa .
Formaldehyde is typically produced industrially by the catalytic oxidation of methanol. Phenol is synthesized through the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol undergoes various types of chemical reactions, including:
Condensation Reactions: The compound can react with aldehydes to form imines, a process that involves the elimination of water.
Oxidation and Reduction: The amine groups in N’-(2-aminoethyl)ethane-1,2-diamine can undergo oxidation to form corresponding oxides or reduction to form amines.
Substitution Reactions: Phenol can undergo electrophilic aromatic substitution reactions, where the hydroxyl group activates the benzene ring towards substitution by electrophiles.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes and are carried out under mild conditions with the elimination of water.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids are used in the presence of catalysts like aluminum chloride.
Major Products
Imines: Formed from the condensation of N’-(2-aminoethyl)ethane-1,2-diamine with aldehydes.
Amines and Oxides: Resulting from the reduction and oxidation of the amine groups.
Substituted Phenols: Products of electrophilic aromatic substitution reactions involving phenol.
Applications De Recherche Scientifique
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of polyimines.
Biology: Inhibits mitochondrial cytochrome c oxidase, affecting cellular copper levels.
Industry: Utilized in the production of adhesives, resins, and coatings due to its reactive amine and phenol groups.
Mécanisme D'action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol involves its interaction with molecular targets through its amine and phenol groups. The compound can form imines with aldehydes, leading to the formation of polyimines. It can also chelate metal ions, affecting enzymatic activities and cellular processes .
Comparaison Avec Des Composés Similaires
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol can be compared with similar compounds such as:
Tris(2-aminoethyl)amine: Known for its fast reaction with aldehydes to form imines.
Diethylenetriamine: Used as a curing agent for epoxy resins and in the synthesis of chelating agents.
N,N’-Bis(2-aminoethyl)ethane-1,2-diamine: Similar structure but with different reactivity and applications.
These compounds share similar functional groups but differ in their reactivity, applications, and specific chemical properties, making N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol unique in its own right.
Propriétés
Numéro CAS |
67762-62-3 |
|---|---|
Formule moléculaire |
C11H21N3O2 |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol |
InChI |
InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2 |
Clé InChI |
YQYMKPAKHGOCKJ-UHFFFAOYSA-N |
SMILES canonique |
C=O.C1=CC=C(C=C1)O.C(CNCCN)N |
Numéros CAS associés |
55552-95-9 68583-68-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)



![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)






![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)

